

# CAS number and molecular weight of Tetrabromophthalic acid

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## Compound of Interest

Compound Name: Tetrabromophthalic acid

Cat. No.: B119883

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## In-Depth Technical Guide: Tetrabromophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Tetrabromophthalic acid**, a brominated aromatic compound, is a significant molecule in the fields of materials science and toxicology. Primarily known as a metabolite of various brominated flame retardants (BFRs), its detection and characterization are crucial for understanding the environmental fate and biological impact of these widely used chemicals. This technical guide provides a comprehensive overview of **Tetrabromophthalic acid**, including its chemical properties, synthesis, and analytical methodologies. While direct interactions with cellular signaling pathways are not extensively documented, this guide explores the broader context of endocrine disruption by related brominated compounds, offering insights into potential toxicological mechanisms.

### Chemical and Physical Properties

**Tetrabromophthalic acid** is a derivative of phthalic acid where the four hydrogen atoms on the benzene ring have been substituted with bromine atoms. This substitution significantly influences its chemical and physical properties.

Property	Value	Reference
CAS Number	13810-83-8	N/A
Molecular Formula	C <sub>8</sub> H <sub>2</sub> Br <sub>4</sub> O <sub>4</sub>	N/A
Molecular Weight	481.72 g/mol	N/A
Appearance	Pale yellow crystalline solid (commercial form of its anhydride)	[1]
Solubility	Insoluble in water (anhydride form)	[1]

## Synthesis and Experimental Protocols

**Tetrabromophthalic acid** is typically prepared from its precursor, Tetrabromophthalic anhydride (TBPA). The synthesis of TBPA followed by its conversion to the crude acid is a common laboratory procedure.

### Synthesis of Tetrabromophthalic Anhydride (TBPA)

A widely used method for the synthesis of TBPA involves the bromination of phthalic anhydride.

Experimental Protocol:

- **Reaction Setup:** In a suitable reactor, dissolve phthalic anhydride in fuming sulfuric acid (oleum).
- **Bromination:** Gradually add bromine to the reaction mixture at a controlled temperature. The reaction is typically carried out in the presence of a catalyst, such as iodine or iron powder.
- **Reaction Conditions:** The reaction temperature is maintained at an elevated level to facilitate the bromination process.
- **Work-up:** After the reaction is complete, the mixture is cooled, and the solid TBPA is separated by filtration.

- Purification: The crude TBPA is washed with water and then with a mixture of water and methanol to remove impurities. The purified product is then dried under reduced pressure.[2]

## Conversion of Tetrabromophthalic Anhydride to Tetrabromophthalic Acid

The anhydride can be hydrolyzed to the corresponding dicarboxylic acid.

Experimental Protocol:

- Hydrolysis: The filter cake of TBPA obtained from the synthesis is added to an aqueous solution of sodium hydroxide.
- Purification: The solution is treated with activated charcoal to remove colored impurities and then filtered.
- Acidification: The filtrate is acidified with hydrochloric acid to precipitate the crude **Tetrabromophthalic acid**.
- Extraction: The crude acid is then extracted with a suitable organic solvent, such as ethyl acetate.
- Isolation: The solvent is removed under vacuum to yield the crude **Tetrabromophthalic acid**. [3]

## Analytical Methodologies

The characterization and quantification of **Tetrabromophthalic acid** and its precursor are essential for quality control and toxicological studies.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aromatic acids. While a specific method for **Tetrabromophthalic acid** is not readily available in the literature, methods for its precursor, Tetrabromophthalic anhydride, and other related phthalic acids can be adapted.

A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS

compatibility) is a suitable starting point for method development.[4][5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of Tetrabromophthalic anhydride have been reported and can be used as a reference for the characterization of the acid.[6][7][8] The aromatic region of the  $^1\text{H}$  NMR spectrum of the anhydride is complex due to the AA'BB' spin system of the protons on the benzene ring.[8]

## Toxicological Profile and Potential Signaling Pathway Interactions

Direct studies on the interaction of **Tetrabromophthalic acid** with specific cellular signaling pathways are limited. However, its role as a metabolite of brominated flame retardants (BFRs) places it in the context of endocrine-disrupting chemicals.

Many BFRs and their metabolites have been shown to interfere with various endocrine pathways, including those mediated by nuclear receptors.[9][10]

## Endocrine Disruption and Nuclear Receptors

Endocrine-disrupting chemicals can exert their effects by interacting with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.[11] Key nuclear receptors that are often implicated in endocrine disruption include:

- Estrogen Receptors (ERs): Some phenols and BFRs have been shown to act as agonists or antagonists of  $\text{ER}\alpha$ . [12][13]
- Androgen Receptor (AR): Several phenolic compounds have demonstrated antagonistic activity towards the AR. [12]
- Progesterone Receptor (PR): Certain brominated compounds have been identified as PR antagonists. [12]
- Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are crucial regulators of lipid metabolism and energy homeostasis. [14][15][16][17][18] Phthalates, which are structurally

related to **Tetrabromophthalic acid**, have been shown to affect the PPAR signaling pathway.<sup>[10][19]</sup>

Given the structural similarities to other known endocrine disruptors, it is plausible that **Tetrabromophthalic acid** could interact with one or more of these nuclear receptor signaling pathways. However, further research is required to establish any direct interactions and their functional consequences.

## Logical Relationship of Potential Endocrine Disruption

The following diagram illustrates the potential logical flow of how a compound like **Tetrabromophthalic acid**, as a metabolite of a BFR, could potentially lead to endocrine disruption.



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Potential Pathway of Endocrine Disruption

## Conclusion

**Tetrabromophthalic acid** is a key compound in the study of brominated flame retardants and their environmental and toxicological impact. While detailed experimental protocols for its purification and direct evidence of its interaction with specific signaling pathways are still emerging areas of research, this guide provides a solid foundation based on the available scientific literature. The synthesis from its anhydride is well-established, and analytical methods can be adapted from related compounds. The potential for endocrine disruption via interaction with nuclear receptors warrants further investigation to fully understand the biological activity of this important metabolite. Researchers and professionals in drug development and toxicology are encouraged to build upon this knowledge to further elucidate the role of **Tetrabromophthalic acid** in biological systems.

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